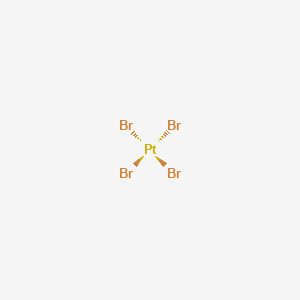

Platinum(IV) bromide

Description

The exact mass of the compound Platinate(2-), tetrabromo-, (SP-4-1)- is 514.63405 g/mol and the complexity rating of the compound is 19.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabromoplatinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHNDVOPWUNON-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Pt](Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-92-1, 14493-01-7, 13455-11-3 | |

| Record name | Platinum bromide (PtBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), tetrabromo-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(IV) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Platinum(IV) Bromide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of platinum(IV) bromide (PtBr₄). It is intended to serve as a detailed guide, offering experimental protocols and summarizing key analytical data for professionals engaged in chemical research and development.

Introduction

This compound, with the chemical formula PtBr₄, is an inorganic compound appearing as a brown or brownish-black solid.[1][2] It is primarily of academic and research interest, serving as a precursor in the synthesis of various platinum-containing compounds and as a component in reagents for qualitative inorganic analysis.[1] Structurally, PtBr₄ exists as an inorganic polymer composed of interconnected [PtBr₆]²⁻ octahedra.[1] The compound is characterized by its low solubility in water and decomposition upon heating.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of hexabromoplatinic acid (H₂PtBr₆). Hexabromoplatinic acid is typically prepared by dissolving platinum metal in a mixture of hydrobromic acid (HBr) and bromine (Br₂). The subsequent thermal decomposition of the resulting acid yields this compound.

Experimental Protocol: Synthesis from Hexabromoplatinic Acid

This protocol describes a representative method for the synthesis of PtBr₄.

Materials:

-

Platinum sponge or foil

-

Concentrated hydrobromic acid (HBr, 48%)

-

Liquid bromine (Br₂)

-

Drying agent (e.g., phosphorus pentoxide, P₄O₁₀)

-

Inert atmosphere (e.g., nitrogen or argon gas)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere handling

-

Tube furnace

-

Glass or quartz boat

Procedure:

Step 1: Preparation of Hexabromoplatinic Acid (H₂PtBr₆)

-

In a round-bottom flask, place platinum metal.

-

Under a fume hood and with extreme caution, add an excess of 48% hydrobromic acid to the flask.

-

Slowly add liquid bromine portion-wise to the mixture. The reaction is exothermic and will generate bromine vapor.

-

Attach a reflux condenser and gently heat the mixture. Continue heating until all the platinum metal has dissolved, resulting in a deep reddish-brown solution of H₂PtBr₆.

-

Allow the solution to cool to room temperature.

-

Carefully evaporate the solvent under reduced pressure to obtain the solid hexabromoplatinic acid hydrate (B1144303).

Step 2: Thermal Decomposition to this compound (PtBr₄)

-

Place the synthesized H₂PtBr₆ hydrate in a quartz boat.

-

Position the boat in the center of a tube furnace.

-

Heat the sample gently under a slow stream of dry, inert gas (e.g., nitrogen) to remove water of hydration.

-

Once dehydration is complete, increase the temperature to approximately 180°C. The decomposition of H₂PtBr₆ to PtBr₄ occurs with the evolution of HBr gas.[3]

-

Maintain this temperature until the evolution of HBr ceases.

-

Cool the furnace to room temperature under the inert atmosphere.

-

The resulting brownish-black solid is this compound. Store the product under an inert, dry atmosphere to prevent hydrolysis.

Synthesis and Characterization Workflow

The overall process from starting materials to the synthesis of PtBr₄ and its subsequent analysis is outlined in the workflow diagram below.

Caption: Workflow for the synthesis and characterization of this compound.

Characterization of this compound

X-ray Crystallography

X-ray crystallography is used to determine the solid-state structure of PtBr₄. The compound is known to adopt a polymeric structure where individual platinum atoms are octahedrally coordinated, forming a network of edge-sharing [PtBr₆] octahedra.[1]

Experimental Protocol:

-

A suitable single crystal of PtBr₄ is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) radiation.

-

The collected data are processed to solve and refine the crystal structure, yielding information on lattice parameters, bond lengths, and bond angles.

Data Presentation: While a complete crystal structure determination for pure PtBr₄ is not readily available in recent literature, data from related hexabromoplatinate(IV) complexes provide representative structural parameters.

| Parameter | Description | Representative Value |

| Coordination Geometry | Geometry around the Platinum(IV) center | Octahedral |

| Pt-Br Bond Length | Average distance between Platinum and Bromine | ~2.46 Å |

| Br-Pt-Br Bond Angle | Angle between adjacent bromine atoms (cis) | ~90° |

| Br-Pt-Br Bond Angle | Angle between opposite bromine atoms (trans) | ~180° |

| Note: Representative values are derived from crystallographic data of complexes containing the [PtBr₆]²⁻ anion. |

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful technique for characterizing platinum complexes in solution. The ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) has a very wide chemical shift range (>13,000 ppm), making it highly sensitive to the electronic environment of the platinum center.[4]

Experimental Protocol:

-

Prepare a solution of the platinum-bromide species by dissolving it in a suitable deuterated solvent. Due to the low solubility of PtBr₄, analysis may require the preparation of soluble derivatives like K₂[PtBr₆].

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹⁹⁵Pt NMR spectrum on a high-field NMR spectrometer.

-

A common external reference is a 1.2 M solution of Na₂PtCl₆ in D₂O, with its chemical shift set to 0 ppm.[4]

-

Process the spectrum to determine the chemical shift (δ) of the platinum species.

Data Presentation: The chemical shift for the [PtBr₆]²⁻ anion, the fundamental repeating unit in PtBr₄, has been well-characterized.

| Species | Solvent System | Chemical Shift (δ) vs. [PtCl₆]²⁻ |

| [PtBr₆]²⁻ | Aqueous | -1212 ppm |

| Data sourced from a study on [PtCl₆-nBrn]²⁻ complexes.[5] |

Vibrational Spectroscopy (Far-Infrared and Raman)

Vibrational spectroscopy is used to identify the characteristic stretching and bending modes of the Pt-Br bonds within the [PtBr₆] octahedra. These vibrations typically occur in the far-infrared region of the spectrum.

Experimental Protocol:

-

Far-Infrared (Far-IR) Spectroscopy:

-

Prepare a sample by creating a Nujol mull or a polyethylene (B3416737) pressed disk containing a small amount of finely ground PtBr₄.

-

Record the spectrum using an FT-IR spectrometer equipped for the far-infrared region (typically < 400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Place a small amount of the solid PtBr₄ sample into a capillary tube or onto a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm).

-

Collect the scattered light to generate the spectrum.

-

Data Presentation: The vibrational modes for octahedral [PtBr₆]²⁻ species are well-established.

| Vibrational Mode | Symmetry | Spectroscopic Activity | Expected Frequency Range (cm⁻¹) |

| ν(Pt-Br) sym | A₁g | Raman | ~210 - 220 |

| ν(Pt-Br) asym | E₉ | Raman | ~190 - 200 |

| ν(Pt-Br) asym | F₁ᵤ | IR | ~240 - 250 |

| δ(Br-Pt-Br) | F₂₉ | Raman | ~100 - 110 |

| δ(Br-Pt-Br) | F₁ᵤ | IR | ~90 - 100 |

| Note: Expected frequency ranges are based on studies of various hexabromoplatinate(IV) complexes.[6] |

Thermal Analysis

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of PtBr₄.

Experimental Protocol:

-

Place a small, accurately weighed amount of PtBr₄ (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

Data Presentation: The primary thermal event for this compound is its decomposition.

| Parameter | Description | Value |

| Decomposition Temperature | Onset temperature for mass loss | ~180 °C |

| Decomposition Products | Expected products upon heating in inert gas | PtBr₂ and Br₂ |

| Final Residue (High Temp.) | Final product after complete decomposition | Platinum Metal (Pt) |

| Data sourced from established chemical handbooks.[3] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Platinum Compounds [chm.bris.ac.uk]

- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]

- 4. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Metal–ligand vibrations: the far-infrared spectra of some cis- and trans-platinum(IV) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum(IV) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Platinum(IV) bromide (PtBr₄). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.

Physical Properties

This compound is a brownish-black crystalline solid.[1][2][3] Structurally, it is an inorganic polymer composed of interconnected PtBr₆ octahedra.[1] Key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Brownish-black or dark red solid/crystals | [1][2][3][4] |

| Molecular Formula | PtBr₄ | [1][5] |

| Molar Mass | 514.69 g/mol | [1][6][7][8] |

| Melting Point | Decomposes at 180°C | [1][6][8][9] |

| Solubility in Water | 0.41 g/100mL at 20°C | [1] |

| Solubility in other solvents | Slightly soluble in ethanol (B145695) and diethyl ether. Soluble in hydrobromic acid, potassium bromide, and bromine water. | [1][10] |

| CAS Number | 13455-11-3, 68938-92-1 | [5][6][11] |

Chemical Properties and Reactivity

This compound is a key precursor in the synthesis of various platinum-containing compounds and catalysts.[12] Its chemistry is characterized by the +4 oxidation state of the platinum center, making it susceptible to reduction and a useful starting material for coordination complexes.

-

Redox Reactions: As a platinum(IV) halide, PtBr₄ can participate in redox reactions, often being reduced to lower oxidation states of platinum.[12] For instance, the reduction of Pt(IV) complexes by agents like ascorbic acid is a known reaction pathway, which can be influenced by factors such as pH and the presence of oxygen.

-

Precursor for Complexes: It serves as a starting material for the synthesis of various platinum(IV) bromo complexes through ligand substitution or addition reactions.[12]

-

Thermal Decomposition: this compound decomposes upon heating to 180°C.[1][4][6][8][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of pure this compound are not widely available in common chemical literature. However, a general synthesis method and standard procedures for determining its physical properties are described below.

The synthesis of this compound can be achieved by the direct reaction of elemental platinum with bromine.[13][14]

Reaction: Pt(s) + 2Br₂(g) → PtBr₄(s)

Experimental Procedure:

-

Preparation of Reactants: High-purity platinum metal (sponge or powder) is placed in a suitable reaction vessel, typically a quartz or borosilicate glass tube.

-

Reaction Setup: The reaction tube is placed within a tube furnace that allows for precise temperature control. One end of the tube is connected to a source of bromine vapor, and the other end is connected to a system to handle excess bromine and any gaseous byproducts.

-

Reaction Conditions: A stream of bromine vapor is passed over the heated platinum metal. The reaction is typically carried out at elevated temperatures to facilitate the reaction between the solid platinum and gaseous bromine.

-

Product Collection: The brownish-black solid product, this compound, forms on the surface of the platinum metal and along the cooler parts of the reaction tube.

-

Purification: The product may be purified by sublimation under reduced pressure to remove any unreacted starting materials or byproducts.

// Nodes Pt [label="Platinum Metal (Pt)"]; Br2 [label="Bromine (Br₂)"]; ReactionVessel [label="Reaction Vessel\n(e.g., Quartz Tube)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Heating [label="Heating", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PtBr4 [label="this compound (PtBr₄)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Sublimation)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurePtBr4 [label="Pure PtBr₄", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pt -> ReactionVessel; Br2 -> ReactionVessel; ReactionVessel -> Heating; Heating -> PtBr4; PtBr4 -> Purification; Purification -> PurePtBr4; } .dot Caption: General workflow for the synthesis of this compound.

The melting point of a compound that decomposes, like this compound, is more accurately described as its decomposition temperature. This can be determined using a standard melting point apparatus.

Experimental Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected decomposition point.

-

Observation: The temperature at which the solid begins to darken, shrink, or show other signs of decomposition is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted.

The solubility of an inorganic salt like this compound in water can be determined by preparing a saturated solution at a specific temperature and then quantifying the amount of dissolved solid.

Experimental Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask. The mixture is stirred at a constant temperature (e.g., 20°C) for a prolonged period to ensure equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.

-

Quantification of Dissolved Solid: A known volume of the clear, saturated solution is transferred to a pre-weighed evaporating dish.

-

Evaporation of Solvent: The water is gently evaporated from the solution by heating, leaving behind the dissolved this compound.

-

Calculation of Solubility: The evaporating dish with the dry residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the dish. The solubility is then calculated in grams per 100 mL of water.

The crystal structure of a compound like this compound is determined using single-crystal X-ray diffraction.

Experimental Procedure:

-

Crystal Growth: A suitable single crystal of this compound is grown, for example, by slow evaporation of a solvent or by sublimation.

-

Crystal Mounting: A small, well-formed crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using computational methods, and the structural model is refined to best fit the experimental data.

// Nodes Crystal [label="Single Crystal of PtBr₄"]; Mounting [label="Mounting on Goniometer"]; XRaySource [label="X-ray Source", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diffraction [label="X-ray Diffraction"]; Detector [label="Detector", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DataProcessing [label="Data Processing"]; StructureSolution [label="Structure Solution"]; Refinement [label="Structure Refinement"]; FinalStructure [label="Final Crystal Structure", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crystal -> Mounting; Mounting -> Diffraction; XRaySource -> Diffraction; Diffraction -> Detector; Detector -> DataProcessing; DataProcessing -> StructureSolution; StructureSolution -> Refinement; Refinement -> FinalStructure; } .dot Caption: Workflow for determining the crystal structure via X-ray diffraction.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. biblio.com [biblio.com]

- 3. WebElements Periodic Table » Platinum » platinum tetrabromide [webelements.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. thinksrs.com [thinksrs.com]

- 9. Untitled [faculty.uml.edu]

- 10. westlab.com [westlab.com]

- 11. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]

- 14. Handbook of Preparative Inorganic Chemistry V2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]

Platinum Tetrabromide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Platinum (IV) Bromide (PtBr₄), a compound of increasing interest in materials science and drug development. This document details its physicochemical properties, outlines synthetic and characterization methodologies, and explores its potential applications, particularly focusing on its relevance to drug discovery and catalysis.

Core Properties of Platinum Tetrabromide

Platinum tetrabromide is an inorganic compound where platinum exists in a +4 oxidation state. It is a brownish-black or dark red solid material.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | PtBr₄ | [1][2] |

| Molecular Weight | 514.70 g/mol | [2] |

| Appearance | Brownish-black or dark red solid | [1] |

| Melting Point | 180°C (decomposes) | [1] |

| CAS Number | 68938-92-1 | [2] |

Synthesis and Characterization

Experimental Protocols: Synthesis

General Synthetic Routes:

-

Direct Bromination of Platinum: This method involves the direct reaction of elemental platinum with bromine gas at elevated temperatures under controlled conditions. The stoichiometry of the reactants and the reaction temperature are critical parameters to ensure the formation of the Pt(IV) oxidation state.

-

Decomposition of Hexabromoplatinic(IV) Acid: Another reported method is the thermal decomposition of the nonahydrate of hexabromoplatinic(IV) acid (H₂PtBr₆·9H₂O) at approximately 280°C.

-

Oxidation of Lower Platinum Bromides: Platinum tetrabromide can also be prepared by heating tris(platinum bromide) at a bromine partial pressure of 1.01×10⁵ Pa and a temperature above 405°C.

Generalized Laboratory-Scale Synthesis Protocol (Illustrative):

A generalized protocol based on the direct bromination method is outlined below. Note that this is an illustrative procedure and requires optimization and adherence to stringent safety protocols.

-

Preparation: A known mass of high-purity platinum metal powder or foil is placed in a quartz reaction tube.

-

Reaction Setup: The reaction tube is placed inside a tube furnace equipped with a gas inlet and outlet. The system is first purged with an inert gas (e.g., argon) to remove air and moisture.

-

Bromination: A controlled flow of bromine vapor, carried by an inert gas, is passed over the heated platinum. The temperature of the furnace is gradually increased to the optimal reaction temperature, which needs to be empirically determined.

-

Reaction Monitoring: The reaction progress is monitored by observing the change in the appearance of the platinum metal and the formation of the dark-colored platinum tetrabromide product.

-

Isolation and Purification: After the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The crude platinum tetrabromide is then collected. Purification can be attempted by techniques such as sublimation under reduced pressure, although its thermal decomposition at 180°C presents a challenge.

Experimental Protocols: Characterization

The characterization of platinum tetrabromide is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure of platinum tetrabromide. It would confirm the octahedral coordination geometry of the platinum center and the connectivity of the atoms in the crystal lattice.

-

Elemental Analysis: This technique is used to determine the elemental composition (Pt and Br) of the synthesized compound, providing a confirmation of its empirical formula.

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While platinum has an NMR active isotope (¹⁹⁵Pt), the paramagnetic nature of some platinum compounds can make NMR challenging. However, for diamagnetic Pt(IV) complexes, ¹⁹⁵Pt NMR can provide valuable information about the electronic environment of the platinum nucleus.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to identify the Pt-Br stretching frequencies, providing information about the bonding within the molecule.

Applications in Research and Development

Platinum compounds, including Pt(IV) complexes, are at the forefront of research in catalysis and drug development.

Catalysis

Platinum catalysts are widely used in organic synthesis due to their high activity and selectivity. Platinum tetrabromide can serve as a precursor for the synthesis of various platinum-based catalysts. These catalysts are employed in a range of reactions, including hydrosilylation and cycloaddition reactions.

Drug Development

Platinum-based drugs, such as cisplatin (B142131) and carboplatin, are mainstays in cancer chemotherapy. The primary mechanism of action of these drugs is the formation of adducts with DNA, which ultimately leads to cell cycle arrest and apoptosis.[3] Pt(IV) complexes are being actively investigated as next-generation anticancer agents due to their potential for oral administration and reduced side effects. These complexes are generally more kinetically inert than their Pt(II) counterparts and can be activated by reduction within the tumor microenvironment.

Cellular Signaling Pathways of Platinum Compounds

The cytotoxic effects of platinum-based drugs are mediated through the activation of complex cellular signaling pathways. Upon entering the cell and forming DNA adducts, a cascade of events is initiated, leading to programmed cell death (apoptosis). The following diagram illustrates a simplified overview of the key signaling pathways involved.

Caption: Simplified signaling pathway of a Pt(IV) anticancer prodrug.

Logical Workflow for Platinum Drug Action

The following diagram outlines the logical workflow from the administration of a platinum(IV) prodrug to the induction of apoptosis in cancer cells.

Caption: Logical workflow of platinum(IV) prodrug activation and action.

References

Navigating the Solubility Landscape of Platinum(IV) Bromide in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility of Platinum(IV) bromide (PtBr₄) in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and catalysis. While quantitative data remains sparse in publicly available literature, this document consolidates existing qualitative information and provides detailed experimental protocols for its determination.

This compound is a brownish-black crystalline solid with significant applications as a precursor in the synthesis of various platinum compounds, including anticancer agents and catalysts. Its solubility dictates the choice of solvent for synthesis, purification, and formulation, making a thorough understanding of this property essential for its effective application.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in scientific literature. However, qualitative descriptions and data from analogous compounds provide valuable insights. The available information is summarized below.

| Solvent | Formula | Polarity Index | Solubility | Notes |

| Water | H₂O | 10.2 | 0.41 g/100mL @ 20°C[1] | Serves as a baseline for comparison. |

| Ethanol (B145695) | C₂H₅OH | 5.2 | Insoluble / Slightly Soluble[1][2] | Reports are conflicting, suggesting very low solubility. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Slightly Soluble[1] | Suggests some solubility in less polar, non-protic solvents. |

| Acetone | CH₃COCH₃ | 5.1 | Data Not Available | Platinum(IV) chloride is soluble in acetone, suggesting potential solubility for the bromide salt. |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | 6.4 | Reported as a reaction solvent | The use of DMF in syntheses involving platinum(IV) complexes implies at least moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Reported as a reaction solvent | Similar to DMF, its use as a solvent in platinum chemistry suggests it can dissolve PtBr₄ to some extent. |

The general observation is that this compound, an inorganic salt, exhibits limited solubility in polar protic solvents like ethanol and is more amenable to dissolution in polar aprotic solvents, a common characteristic for many metal halides. The lack of precise quantitative data highlights a significant knowledge gap and underscores the importance of empirical determination for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application. The following are detailed methodologies for key experimental protocols.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a flask in a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the mixture at a high speed.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish. Evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition temperature of PtBr₄, or using a rotary evaporator).

-

Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing.

-

Calculation: The solubility is calculated as the mass of the residue (solute) per volume of the solvent.

UV-Visible Spectrophotometry

This method is suitable for compounds that absorb light in the UV-Vis range and can be highly sensitive.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).

Detailed Protocol:

-

Wavelength Selection: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λ_max and plot a graph of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of PtBr₄ in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Phase Separation and Sampling: Separate the solid and liquid phases as described previously (step 3 of the gravimetric method). Withdraw a precise volume of the clear supernatant.

-

Dilution: If the absorbance of the saturated solution is too high (i.e., outside the linear range of the calibration curve), dilute it accurately with a known volume of the solvent.

-

Absorbance Measurement: Measure the absorbance of the (diluted) saturated solution at λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the (diluted) solution. If diluted, calculate the concentration of the original saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Conclusion

The solubility of this compound in organic solvents is a critical yet under-documented parameter. This guide provides a summary of the current qualitative understanding and presents detailed, robust experimental protocols for its quantitative determination. For researchers and developers working with this compound, empirical determination of solubility in the specific solvent system of interest is highly recommended. The methodologies outlined herein provide a solid foundation for obtaining accurate and reliable solubility data, facilitating the advancement of research and development in fields reliant on platinum-based compounds.

References

An In-depth Technical Guide to the Thermal Decomposition of Platinum(IV) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Platinum(IV) bromide (PtBr₄). The information presented herein is curated for professionals in research, scientific, and drug development fields who require a detailed understanding of the thermal properties and decomposition pathways of platinum compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and provides a visual representation of the decomposition process.

Executive Summary

This compound is a brown solid with the chemical formula PtBr₄.[1] It is an inorganic polymer composed of interconnected PtBr₆ octahedra.[1] The thermal decomposition of this compound is a critical consideration in its handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures. This process involves a stepwise reduction of the platinum center and the liberation of elemental bromine. Understanding the temperatures at which these events occur and the nature of the decomposition products is essential for its use in catalysis, materials science, and as a precursor in the synthesis of platinum-containing therapeutic agents.

Quantitative Data Summary

The thermal decomposition of this compound is characterized by a distinct decomposition temperature. While comprehensive kinetic and thermodynamic data for PtBr₄ are not extensively available in the public domain, the primary decomposition temperature is well-documented.

| Parameter | Value | Notes |

| Chemical Formula | PtBr₄ | |

| Molar Mass | 514.694 g/mol | [1] |

| Appearance | Brownish-black crystals | [1] |

| Decomposition Temperature | 180°C | Decomposes into Platinum(II) bromide and Bromine gas.[1] |

| Final Decomposition Product | Elemental Platinum (Pt) | Inferred from the thermal decomposition of other platinum halides. |

Table 1: Summary of Quantitative Data for the Thermal Decomposition of this compound

Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a two-step reduction of the platinum center, from Pt(IV) to Pt(II), and finally to elemental Platinum (Pt(0)). This pathway is analogous to the thermal decomposition of other platinum(IV) halides, such as platinum(IV) chloride.[2] The primary gaseous byproduct of this decomposition is elemental bromine (Br₂).

Figure 1: Proposed Thermal Decomposition Pathway of this compound. This diagram illustrates the stepwise reduction of this compound to elemental platinum with the concurrent release of bromine gas upon heating.

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of the thermal decomposition of this compound. These protocols are based on standard methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are central to understanding the thermal behavior of materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss of this compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 500°C. The instrument should have a controlled purge gas system.

Methodology:

-

Sample Preparation: Due to the hygroscopic and potentially air-sensitive nature of metal halides, it is recommended to handle and load the this compound sample in an inert atmosphere, such as a glovebox, to prevent premature reactions with atmospheric moisture.

-

Crucible Selection: An inert crucible, such as alumina (B75360) or platinum, should be used.

-

Sample Loading: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into the TGA crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere and carry away gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a final temperature of at least 400°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each decomposition step. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic nature) associated with the thermal decomposition of this compound.

Instrumentation: A differential scanning calorimeter capable of reaching at least 500°C with a controlled purge gas system.

Methodology:

-

Sample Preparation: Similar to TGA, the sample should be prepared in an inert atmosphere.

-

Crucible Selection: Hermetically sealed aluminum or gold-plated stainless steel crucibles are recommended to contain any evolved gases and prevent contamination of the instrument.

-

Sample Loading: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in the DSC crucible and hermetically sealed. An empty, hermetically sealed crucible is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a final temperature of at least 400°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to thermal events such as decomposition. The area under these peaks can be integrated to quantify the enthalpy of these transitions.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Methodology:

-

The TGA experiment is conducted as described in section 4.1.

-

The gaseous effluent from the TGA furnace is transferred via a heated transfer line to the mass spectrometer or FTIR spectrometer.

-

TGA-MS: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z for Br₂).

-

TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gases.

-

Data Analysis: The data from the TGA is correlated with the data from the MS or FTIR to identify the specific gases evolved at each mass loss step observed in the TGA curve. For the decomposition of PtBr₄, the primary species of interest would be Br₂.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound, from initial sample characterization to the identification of decomposition products.

Figure 2: Logical Workflow for Thermal Analysis. This flowchart outlines the key experimental stages in characterizing the thermal decomposition of a material like this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound. The decomposition is understood to be a stepwise process initiated at approximately 180°C, leading to the formation of Platinum(II) bromide and subsequently elemental platinum, with the evolution of bromine gas. The provided experimental protocols for TGA, DSC, and EGA offer a robust framework for researchers to further investigate the thermal properties, decomposition kinetics, and product formation of this and similar platinum compounds. Such detailed characterization is paramount for the safe and effective application of this compound in advanced materials and pharmaceutical development.

References

An In-depth Technical Guide to Platinum(IV) Bromide: Oxidation State and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of platinum(IV) bromide (PtBr₄), with a focus on its oxidation state, coordination chemistry, and applications in catalysis and drug development.

Core Properties of this compound

This compound is an inorganic compound with the formula PtBr₄. It exists as a brown to brownish-black crystalline solid. The platinum atom in this compound is in the +4 oxidation state, which dictates its coordination chemistry and reactivity.[1][2][3]

Oxidation State and Electron Configuration

The platinum atom in this compound has an oxidation state of +4. The electronic configuration of a neutral platinum atom is [Xe] 4f¹⁴ 5d⁹ 6s¹. In the +4 oxidation state, it loses four electrons, resulting in a [Xe] 4f¹⁴ 5d⁶ configuration. This d⁶ electron configuration in an octahedral ligand field leads to a low-spin, diamagnetic complex, which is kinetically inert. This inertness is a key feature of Pt(IV) complexes and is relevant to their use as prodrugs in cancer therapy.

Structure

Quantitative Data

A summary of the key quantitative data for this compound and the related hexabromoplatinate(IV) anion is presented below.

| Property | Value | Reference |

| This compound (PtBr₄) | ||

| Molar Mass | 514.694 g/mol | [2] |

| Appearance | Brownish-black crystals | [2] |

| Melting Point | Decomposes at 180°C | [2] |

| Solubility in water (20°C) | 0.41 g/100mL | [2] |

| Potassium Hexabromoplatinate(IV) (K₂[PtBr₆]) | ||

| Molar Mass | 752.75 g/mol | [5] |

| Appearance | Orange hygroscopic crystals | [6] |

| Crystal System | Cubic | [4] |

| Space Group | Fm3̅m | [4] |

| Vibrational Frequencies for [PtBr₆]²⁻ | ||

| ν₁(A₁g) - Raman active | ~210 cm⁻¹ | [1][4] |

| ν₂(E₉) - Raman active | ~185 cm⁻¹ | [1][4] |

| ν₃(T₁ᵤ) - IR active | ~240 cm⁻¹ | [1][4] |

| ν₄(T₁ᵤ) - IR active | ~120 cm⁻¹ | [1][4] |

| ν₅(T₂₉) - Raman active | ~100 cm⁻¹ | [1][4] |

| ν₆(T₂ᵤ) - Inactive | ~70 cm⁻¹ | [1][4] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and a representative coordination complex are provided below.

Synthesis of this compound (PtBr₄)

While a detailed, contemporary laboratory-scale synthesis of pure PtBr₄ is not extensively documented in readily available literature, a general approach involves the direct reaction of platinum metal with bromine at elevated temperatures. Another method involves the thermal decomposition of hexabromoplatinic(IV) acid.

General Procedure via Thermal Decomposition:

-

Hexabromoplatinic(IV) acid hydrate (B1144303) (H₂[PtBr₆]·xH₂O) is carefully heated in a controlled environment.

-

The temperature is gradually raised to around 180-200°C.

-

The decomposition of the acid yields this compound, water, and hydrogen bromide gas.

-

The resulting solid PtBr₄ should be handled in an inert atmosphere due to its hygroscopic nature.

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive hydrogen bromide gas.

Synthesis of Potassium Hexabromoplatinate(IV) (K₂[PtBr₆])

This procedure is adapted from standard inorganic synthesis methodologies.

Materials:

-

Chloroplatinic acid (H₂[PtCl₆])

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr, 48%)

-

Distilled water

Procedure:

-

Dissolve a known amount of chloroplatinic acid in a minimal amount of distilled water.

-

To this solution, add a concentrated aqueous solution of potassium bromide in excess. A color change to deep red should be observed as the chloride ligands are replaced by bromide.

-

Add a few milliliters of hydrobromic acid to ensure the complete formation of the [PtBr₆]²⁻ complex and to prevent the formation of aquated species.

-

Gently heat the solution for a short period to ensure the reaction goes to completion.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting orange-red crystals of K₂[PtBr₆] by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the product in a desiccator.

Coordination Chemistry

The +4 oxidation state and d⁶ electron configuration of platinum in PtBr₄ lead to a rich coordination chemistry, predominantly characterized by octahedral complexes.

Ligand Substitution Reactions

Platinum(IV) complexes are kinetically inert, meaning their ligands exchange slowly. This is in contrast to the more labile platinum(II) complexes. Ligand substitution reactions on Pt(IV) centers often proceed through a reductive elimination-oxidative addition pathway, sometimes catalyzed by Pt(II) species. The direct substitution of ligands is generally slow due to the strong metal-ligand bonds and the coordinatively saturated nature of the octahedral complex.

Representative Complexes

This compound serves as a precursor for a variety of coordination complexes. The most common is the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, which is formed when PtBr₄ is dissolved in the presence of bromide ions. Amine complexes, such as cis-[Pt(NH₃)₂Br₄], can also be synthesized, typically by the oxidation of the corresponding Pt(II) precursor.

Applications in Drug Development: Platinum(IV) Prodrugs

A significant area of research for platinum(IV) complexes is in the development of anticancer prodrugs. The inert nature of the Pt(IV) center prevents premature reactions in the bloodstream, reducing side effects. Once the complex enters the low-oxygen environment of a tumor cell, it is reduced to the active cytotoxic Pt(II) species.

Mechanism of Action of Satraplatin

Satraplatin is an orally administered Pt(IV) anticancer agent. Its mechanism of action illustrates the prodrug concept.

Caption: Cellular processing of the Pt(IV) prodrug satraplatin.

Catalytic Applications

Platinum compounds are renowned for their catalytic activity. While PtBr₄ itself is less commonly used as a direct catalyst compared to other platinum sources, it can serve as a precursor for catalytically active species in various organic transformations.

Hydrosilylation of Alkenes

Platinum complexes are highly effective catalysts for the hydrosilylation of alkenes, a process that forms silicon-carbon bonds. The generally accepted Chalk-Harrod mechanism provides a framework for understanding this catalytic cycle.

Caption: Simplified Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Oxidation of Alcohols

Platinum catalysts can be employed for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids. The mechanism often involves the formation of a platinum-alkoxide intermediate followed by β-hydride elimination.

Caption: General workflow for the platinum-catalyzed oxidation of an alcohol.

References

- 1. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Platinum bromide (PtBr4) | Br4Pt | CID 111865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. colonialmetals.com [colonialmetals.com]

- 6. Potassium hexabromoplatinate(IV) | Br6K2Pt | CID 61854 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Platinum(IV) Bromide: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on Platinum(IV) bromide, specifically focusing on the hexabromoplatinate(IV) anion, [PtBr₆]²⁻. The content is tailored for researchers, computational chemists, and drug development professionals who are engaged in the study of heavy-element coordination complexes. This document outlines the critical importance of incorporating relativistic effects, details recommended computational protocols using Density Functional Theory (DFT), and provides corresponding experimental procedures for synthesis and characterization to facilitate the validation of theoretical models. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and accessibility.

Introduction: The Significance of Platinum(IV) Complexes

Platinum complexes are foundational to modern chemotherapy, with cisplatin (B142131) and its analogues being used in the treatment of a significant percentage of cancers. Platinum(IV) complexes are of particular interest as they typically act as prodrugs. Their octahedral geometry and higher oxidation state render them more inert than their square planar Platinum(II) counterparts, leading to reduced side effects. Activation occurs in vivo, often within the hypoxic environment of tumor cells, through reduction to the active Pt(II) species.

Computational modeling is an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of these complexes, thereby guiding the rational design of new therapeutic agents. However, accurate modeling of compounds containing heavy elements like platinum presents unique challenges, most notably the necessity of accounting for relativistic effects.

The Imperative of Relativistic Effects

For heavy elements such as platinum (Z=78), the core electrons travel at speeds approaching a significant fraction of the speed of light. This high velocity leads to a relativistic increase in the electron's mass.[1][2] This primary effect causes a contraction and energetic stabilization of s and p orbitals.[2][3] Consequently, the d and f orbitals are better shielded from the nucleus and undergo an indirect expansion and destabilization.[2] These relativistic effects profoundly influence molecular properties including bond lengths, vibrational frequencies, and electronic spectra, and their inclusion in calculations is non-negotiable for achieving accurate results.[4][5]

Methodologies: A Dual Approach

A robust understanding of this compound relies on the synergy between theoretical calculations and experimental validation. This section details the protocols for both computational modeling and experimental procedures.

Computational Protocol: Quantum Chemical Calculations

This protocol outlines a standard workflow for the geometry optimization and property calculation of the [PtBr₆]²⁻ anion.

Objective: To calculate the optimized geometry, vibrational frequencies, and electronic absorption spectrum of the [PtBr₆]²⁻ anion.

Recommended Software: A modern quantum chemistry software package capable of handling heavy elements with effective core potentials and relativistic effects is required. Examples include Gaussian, ORCA, Q-Chem, or GAMESS.[1]

Protocol Steps:

-

Structure Input:

-

Construct the initial coordinates for the [PtBr₆]²⁻ anion.

-

Define an octahedral geometry (Oₕ symmetry) with the Platinum atom at the origin and Bromine atoms placed along the Cartesian axes.

-

Set the initial Pt-Br bond length to an experimentally informed value, such as ~2.46 Å.[6][7]

-

Specify the molecular charge as -2 and the spin multiplicity as 1 (singlet state).

-

-

Level of Theory Selection:

-

Functional: Choose a suitable Density Functional Theory (DFT) functional. Hybrid functionals like PBE0 or B3LYP are often a good starting point for transition metal complexes.

-

Basis Set: Employ a mixed basis set approach.

-

For the Platinum atom, use a relativistic Effective Core Potential (ECP) to replace the core electrons and describe scalar relativistic effects. The associated valence basis set, such as LANL2DZ or the Stuttgart/Dresden (SDD) ECP and basis set, is appropriate.[8]

-

For the Bromine atoms, use an all-electron basis set suitable for heavy elements, such as the def2-TZVP (triple-zeta valence with polarization) basis set.

-

-

Solvation: To model the complex in an aqueous environment, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).

-

-

Calculation Execution:

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure. The octahedral symmetry should be maintained.

-

Frequency Calculation: Following a successful optimization, perform a vibrational frequency calculation at the same level of theory. This will confirm the optimized structure is a true minimum (no imaginary frequencies) and provide the theoretical IR and Raman spectra.[9]

-

Electronic Spectrum: To predict the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[10] Request a sufficient number of excited states to cover the relevant spectral range.

-

Experimental Protocol: Synthesis and Characterization

This protocol describes the synthesis of Potassium Hexabromoplatinate(IV), K₂[PtBr₆], and its subsequent characterization.

Objective: To synthesize and characterize K₂[PtBr₆] to obtain experimental data for validating computational results.

Materials:

-

Hexachloroplatinic acid (H₂PtCl₆)

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr, 48%)

-

Distilled water

Protocol Steps:

-

Synthesis of K₂[PtBr₆]:

-

Dissolve a known quantity of H₂PtCl₆ in a minimal amount of warm distilled water.

-

In a separate beaker, prepare a concentrated aqueous solution of a large excess of potassium bromide (KBr).

-

Slowly add the KBr solution to the H₂PtCl₆ solution while stirring.

-

Add a small amount of concentrated HBr to the mixture and gently heat (do not boil) for approximately 30 minutes. A color change to a deep red-brown indicates the formation of the [PtBr₆]²⁻ complex.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the resulting dark red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

-

-

Characterization:

-

Single-Crystal X-ray Diffraction: Grow suitable single crystals by slow evaporation of the aqueous solution. Analyze the crystal structure to determine the precise Pt-Br bond lengths and confirm the octahedral geometry of the [PtBr₆]²⁻ anion.[6][7]

-

Raman Spectroscopy: Acquire the Raman spectrum of the solid K₂[PtBr₆] powder using a laser excitation source (e.g., 785 nm) to avoid fluorescence.[11]

-

Infrared (IR) Spectroscopy: Record the far-IR spectrum (typically below 400 cm⁻¹) of the sample, as the Pt-Br vibrational modes occur at low frequencies. This can be done using a Fourier-Transform Infrared (FTIR) spectrometer with an appropriate detector and beam splitter.[11]

-

Data Presentation and Analysis

The following tables summarize key quantitative data for the [PtBr₆]²⁻ anion, comparing experimental values with those expected from high-level quantum chemical calculations.

Geometric Parameters

The primary geometric parameter for the octahedral [PtBr₆]²⁻ complex is the Platinum-Bromine bond length.

| Parameter | Experimental Value (X-ray) | Representative Calculated Value (DFT) |

| Pt-Br Bond Length (Å) | 2.46[6][7] | 2.45 - 2.50 |

| Br-Pt-Br Angle (°) | 90 / 180 | 90 / 180 |

Table 1: Comparison of Experimental and Calculated Geometric Parameters for [PtBr₆]²⁻.

Vibrational Frequencies

For an octahedral molecule with Oₕ symmetry, specific vibrational modes are exclusively Raman-active, IR-active, or silent. The comparison between calculated and observed frequencies is a critical test of the computational model.

| Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹)[11] | Representative Calculated Frequency (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | 213 | 210-220 | Symmetric Pt-Br Stretch |

| ν₂ | E₉ | Raman | 193 | 190-200 | Asymmetric Pt-Br Stretch |

| ν₃ | T₁ᵤ | IR | 242 | 240-250 | Asymmetric Pt-Br Stretch |

| ν₄ | T₁ᵤ | IR | 110 | 105-115 | Br-Pt-Br Bend |

| ν₅ | T₂g | Raman | 104 | 100-110 | Br-Pt-Br Bend |

| ν₆ | T₂ᵤ | Silent | 75 | 70-80 | Br-Pt-Br Bend |

Table 2: Experimental and Representative Calculated Vibrational Frequencies for [PtBr₆]²⁻.

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex workflows and abstract concepts, making them more accessible to a broad scientific audience.

Conclusion

The accurate theoretical modeling of this compound is an achievable but nuanced task that hinges on the correct application of modern quantum chemical methods. The protocols and data presented in this guide demonstrate that a combination of Density Functional Theory with relativistic Effective Core Potentials provides a robust framework for predicting the geometric, vibrational, and electronic properties of the [PtBr₆]²⁻ anion. The strong agreement between high-level calculations and experimental data underscores the predictive power of computational chemistry. For professionals in drug development, these validated methods can be confidently extended to more complex and novel Platinum(IV) prodrug candidates, accelerating the design-synthesis-testing cycle and paving the way for the next generation of metal-based therapeutics.

References

- 1. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 2. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 3. scispace.com [scispace.com]

- 4. molcas.org [molcas.org]

- 5. Relativistic effects in chemistry | Semantic Scholar [semanticscholar.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 10. (TD-)DFT calculation of vibrational and vibronic spectra of riboflavin in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into the Electronic Structure of Platinum(IV) Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical examination of the electronic structure of Platinum(IV) bromide (PtBr₄). Grounded in established computational chemistry principles, this guide details the methodological framework for such a study, presents anticipated quantitative data based on analogous platinum complexes, and visualizes the logical workflow of the theoretical investigation. This document is intended to serve as a foundational resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to this compound

This compound is an inorganic compound with the chemical formula PtBr₄. It exists as a brown solid and, like many platinum compounds, is of significant interest for its potential applications in catalysis and as a precursor for synthesizing novel platinum-containing materials and therapeutic agents.[1][2] The octahedral d⁶ configuration of the Pt(IV) ion leads to kinetically stable complexes, a property that is particularly advantageous in the design of anticancer prodrugs.[3][4][5] A thorough understanding of the electronic structure of PtBr₄ is paramount for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.

Theoretical studies, particularly those employing density functional theory (DFT), are indispensable for elucidating the intricate electronic properties of heavy metal complexes like those of platinum.[3][4] A key consideration in the computational analysis of platinum compounds is the significant influence of relativistic effects on their electronic structure.[3][6][7] These effects, which become prominent for heavy elements, can alter orbital energies, bond lengths, and spectroscopic properties.[6][8]

Theoretical Methodology: A Standard Computational Protocol

The following section outlines a robust computational methodology for investigating the electronic structure of this compound. This protocol is synthesized from established practices in the theoretical study of platinum complexes.[3][4][9]

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of PtBr₄. This is typically performed using DFT. The choice of the exchange-correlation functional is critical. For platinum complexes, hybrid functionals such as B3LYP or CAM-B3LYP are commonly employed.[7]

-

Level of Theory: Density Functional Theory (DFT)

-

Functionals: B3LYP, CAM-B3LYP, or other appropriate hybrid functionals.

-

Basis Set: For the platinum atom, a basis set that incorporates relativistic effects is essential. The Stuttgart-Dresden (SDD) effective core potential (ECP) is a common choice.[4][9] For the bromine atoms, a basis set such as 6-31G(d) or a larger one can be used.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

2.2. Electronic Structure Analysis

Once the geometry is optimized, a detailed analysis of the electronic structure is conducted. This includes the examination of molecular orbitals (MOs), atomic charges, and bonding characteristics.

-

Molecular Orbital (MO) Analysis: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[4][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the bonding in terms of localized electron-pair bonds, lone pairs, and delocalization effects. This provides a more intuitive chemical picture of the bonding within the PtBr₄ molecule.

-

Population Analysis: Methods such as Mulliken or Hirshfeld population analysis can be used to determine the partial atomic charges, offering insights into the electrostatic potential and the nature of the metal-ligand bonds.[9]

2.3. Spectroscopic Properties Prediction

Time-dependent DFT (TD-DFT) is the standard method for predicting the UV-vis absorption spectra of molecules.[3][7] This is crucial for understanding the photophysical properties of PtBr₄.

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Hamiltonian: To accurately model the electronic spectra of platinum complexes, it is often necessary to include relativistic effects. This can be done using scalar-relativistic (SR) or, for higher accuracy, four-component (4c) Hamiltonians.[3][7]

-

Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Predicted Quantitative Data

The following tables summarize the expected quantitative data from a theoretical study of PtBr₄, based on trends observed in similar Pt(IV) complexes.[4][5][9]

Table 1: Predicted Geometrical Parameters for PtBr₄

| Parameter | Predicted Value |

| Pt-Br Bond Length (Å) | 2.45 - 2.55 |

| Br-Pt-Br Bond Angle (°) | ~90 and ~180 (for an octahedral geometry) |

Table 2: Predicted Electronic Properties for PtBr₄

| Property | Predicted Value/Description |

| HOMO Energy (eV) | -6.0 to -7.5 |

| LUMO Energy (eV) | -3.0 to -4.5 |

| HOMO-LUMO Gap (eV) | 2.5 - 3.5 |

| Charge on Pt atom (a.u.) | +0.5 to +1.0 |

| Charge on Br atoms (a.u.) | -0.1 to -0.25 |

Table 3: Predicted Major Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength | Description |

| 1 | > 300 | Weak | Ligand-to-metal charge transfer (LMCT) |

| 2 | < 300 | Strong | Ligand-to-metal charge transfer (LMCT) |

Workflow for Theoretical Analysis

The logical flow of a theoretical investigation into the electronic structure of this compound is depicted in the following diagram.

Conclusion

The theoretical study of this compound's electronic structure provides invaluable insights into its fundamental properties. By employing a robust computational protocol incorporating density functional theory and accounting for relativistic effects, a detailed understanding of its geometry, molecular orbitals, and spectroscopic characteristics can be achieved. The predictive data and workflow presented in this guide offer a solid foundation for researchers to further explore the chemistry of PtBr₄ and to rationally design new platinum-based compounds for a range of applications, from catalysis to medicine. The kinetic inertness of Pt(IV) complexes, a direct consequence of their electronic structure, continues to make them a promising area of research, particularly in the development of next-generation anticancer agents.[5][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 68938-92-1: Platinum bromide (PtBr4) | CymitQuimica [cymitquimica.com]

- 3. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05143H [pubs.rsc.org]

- 4. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 7. [2006.16097] Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Platinum(IV) Bromide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum nanoparticles (PtNPs) are of significant interest in biomedical research and drug development due to their catalytic activity, biocompatibility, and potential as therapeutic and diagnostic agents.[1][2][3][4][5] Their high surface-area-to-volume ratio and the ability to be functionalized make them excellent candidates for drug delivery systems, particularly for anticancer therapies.[1][2][4] This document provides a detailed protocol for the synthesis of platinum nanoparticles using Platinum(IV) bromide (PtBr₄) as the precursor via a modified polyol method. The polyol method is a widely used chemical reduction technique that employs a high-boiling point alcohol, such as ethylene (B1197577) glycol, as both the solvent and the reducing agent.[6][7] This method offers good control over nanoparticle size and morphology.[6][8]

This protocol is adapted from established procedures for the synthesis of platinum nanoparticles from chloride-based precursors.[9][10] While specific literature on the direct synthesis from this compound is scarce, the principles of chemical reduction are applicable. The protocol will also cover standard characterization techniques and provide insights into potential biomedical applications.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (PtBr₄)

-

Ethylene glycol (EG)

-

Polyvinylpyrrolidone (PVP, MW ≈ 40,000)

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer with heating mantle

-

Schlenk line or inert gas manifold

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter

Synthesis Protocol: Modified Polyol Method

This protocol describes the synthesis of PVP-stabilized this compound nanoparticles. PVP acts as a capping agent to control particle growth and prevent aggregation.[10]

-

Preparation of Precursor Solution:

-

In a 250 mL three-neck round-bottom flask, dissolve 0.1 mmol of this compound (PtBr₄) and 0.5 mmol of PVP in 100 mL of ethylene glycol.

-

Stir the mixture at room temperature until all solids are completely dissolved. The solution should be homogeneous.

-

-

Inert Atmosphere Setup:

-

Equip the flask with a condenser and a thermometer.

-

Connect the flask to a Schlenk line or inert gas manifold to purge the system with nitrogen or argon for 20-30 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

-

Reduction Reaction:

-

Heat the solution to 160°C under vigorous magnetic stirring.

-

Maintain the temperature at 160°C for 3 hours. The color of the solution will gradually change from its initial color to a dark brown or black, indicating the formation of platinum nanoparticles.[11]

-

-

Isolation and Purification:

-

After 3 hours, remove the heating mantle and allow the flask to cool to room temperature.

-

Transfer the colloidal suspension to centrifuge tubes.

-

Add 100 mL of acetone to the suspension to precipitate the nanoparticles.

-

Centrifuge the mixture at 8,000 rpm for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of deionized water or ethanol (B145695) with the aid of ultrasonication.

-

Repeat the precipitation, centrifugation, and re-dispersion steps three times to remove excess PVP and ethylene glycol.

-

-

Final Product:

-

After the final wash, re-disperse the purified nanoparticles in the desired solvent (e.g., deionized water, ethanol) for storage and characterization.

-

Characterization of Platinum Nanoparticles

Accurate characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles, which in turn dictate their functionality.[12]

Characterization Methods Protocol

-

Transmission Electron Microscopy (TEM):

-

Purpose: To determine the size, shape, and morphology of the nanoparticles.[6]

-

Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry completely in a dust-free environment.

-

Analysis: Acquire images at different magnifications to observe the overall morphology and individual particles. Use image analysis software to measure the diameters of at least 100 nanoparticles to determine the average size and size distribution. High-resolution TEM (HRTEM) can be used to analyze the crystal structure.[6]

-

-

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and average crystallite size.[13]

-

Sample Preparation: Prepare a powder sample by drying the purified nanoparticle suspension.

-